molecular formula C18H23N7 B6458839 N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549018-69-9

N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6458839
CAS No.: 2549018-69-9
M. Wt: 337.4 g/mol
InChI Key: OEIMLNVBZONINJ-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine is a synthetic small molecule compound designed for research applications. It features a molecular architecture combining an imidazo[1,2-a]pyridine ring, a piperazine spacer, and a pyrimidin-amine group. This structure is characteristic of compounds investigated for their potential as kinase inhibitors, particularly in oncology and immunology research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its drug-like properties and ability to interact with various biological targets . Compounds with this core have been explored in numerous patent applications for their therapeutic potential . The piperazine and pyrimidine components further enhance its ability to act as a key scaffold for probing protein function and cellular signaling pathways. Researchers can utilize this compound as a chemical probe or a building block in hit-to-lead optimization campaigns. Specific research applications may include the study of enzyme kinetics, high-throughput screening, and the development of novel therapeutic agents for diseases characterized by dysregulated kinase activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-ethyl-2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-2-19-16-6-7-20-18(22-16)24-11-9-23(10-12-24)13-15-14-25-8-4-3-5-17(25)21-15/h3-8,14H,2,9-13H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIMLNVBZONINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and immunotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N ethyl 2 4 imidazo 1 2 a pyridin 2 yl}methyl)piperazin-1-yl]pyrimidin-4-amine}

This structure features a piperazine ring linked to an imidazo[1,2-a]pyridine moiety and a pyrimidine core, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in cancer progression. For instance, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in modulating the cGAS-STING pathway—a critical component of the immune response against tumors .

Inhibition of ENPP1

Recent studies have shown that derivatives related to this compound exhibit potent inhibition of ENPP1 with IC50 values in the low nanomolar range (e.g., 5.70 nM) and enhance downstream signaling pathways that promote anti-tumor immunity .

Biological Activity and Efficacy

The biological activity of N-ethyl derivatives has been assessed in various preclinical models:

Antitumor Activity

In vitro studies have demonstrated that related compounds possess significant cytotoxic effects against multiple cancer cell lines. For example:

CompoundCell LineIC50 (µM)
N-Ethyl DerivativeMCF70.01
N-Ethyl DerivativeNCI-H4600.03
N-Ethyl DerivativeSF26831.5

These results indicate a strong potential for use in cancer therapy, particularly for breast cancer (MCF7) and lung cancer (NCI-H460) models .

Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to N-ethyl derivatives exhibit favorable absorption and distribution profiles. For instance, when administered in combination with anti-PD-1 antibodies, these compounds have demonstrated enhanced tumor growth inhibition rates (up to 77.7%) in murine models .

Case Studies

A notable case study involved the administration of an imidazo[1,2-a]pyridine derivative alongside established immunotherapies. The combination therapy not only improved survival rates but also significantly reduced tumor size compared to controls receiving monotherapy. This highlights the potential for synergistic effects when combining these compounds with existing treatments .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Specifically, derivatives containing imidazo[1,2-a]pyridine structures have shown inhibitory effects on c-KIT kinase, a receptor tyrosine kinase involved in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The inhibition of c-KIT is particularly relevant as mutations in this kinase are common in these cancers, making it a target for therapeutic intervention .

1.2 Antimicrobial Properties
Research indicates that compounds with imidazo[1,2-a]pyridine moieties possess antimicrobial activity. Their effectiveness against various bacterial strains highlights their potential for development into new antibiotics or antimicrobial agents .

1.3 Neuropharmacological Effects
Studies have explored the neuropharmacological properties of similar compounds, suggesting potential applications in treating neurological disorders such as anxiety and depression. The piperazine ring in the structure is known to enhance central nervous system activity, making it a candidate for further investigation in this area .

Synthesis and Chemical Properties

The synthesis of N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine can be achieved through various chemodivergent methods that allow for the construction of complex heterocyclic compounds from simple precursors. Recent studies have highlighted metal-free approaches to synthesize related imidazo[1,2-a]pyridines efficiently, which could be adapted for this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazo and piperazine rings can significantly alter biological activity. For instance:

Substituent Effect on Activity
Methyl group on piperazineIncreases binding affinity to target proteins
Halogen substitutionsEnhances antimicrobial properties
Alkyl chain variationsModulates lipophilicity and bioavailability

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the efficacy of imidazo[1,2-a]pyridine derivatives on GIST cells, compounds similar to this compound were tested for their ability to inhibit cell proliferation. Results indicated significant reductions in cell viability at micromolar concentrations, supporting further development as anticancer therapeutics .

Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The results demonstrated that specific modifications to the compound structure enhanced its potency against Staphylococcus aureus and Escherichia coli, indicating potential for clinical application in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Structure Highlights Molecular Weight (g/mol) Key Targets/Indications Physicochemical Properties
Target Compound Imidazo[1,2-a]pyridine, piperazinylmethyl, pyrimidin-4-amine, ethyl group ~400–450* Not explicitly stated Likely moderate solubility due to piperazine
IDRX-42 () Imidazo[1,2-a]pyridin-3-yl, pyrrolidin-propoxy, pyrazole-phenylmethyl 506.59 Kinase inhibition (inferred) Lipophilic (pyrazole substituent)
ETP-46321 () Imidazo[1,2-a]pyrazine, morpholino, piperazinylmethyl, pyrimidin-2-amine 458.54 Kinase inhibition (probable) Enhanced solubility (morpholino)
N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine () Thiadiazole-piperazine, pyrimidin-4-amine, ethyl group 319.43 Unspecified Metabolic stability (thiadiazole)
AuroraA/STK1 Inhibitor () Imidazo[1,2-a]pyrazine, methylsulfonyl-piperazinylmethyl, isothiazol-amine ~450–500* AuroraA kinase, STK1 inhibition High polarity (sulfonyl group)

*Estimated based on structural analogs.

Key Findings and Differentiation

Core Heterocycles :

  • The target compound’s imidazo[1,2-a]pyridine distinguishes it from analogs with imidazo[4,5-c]pyridine () or imidazo[1,2-a]pyrazine (). These variations influence electronic properties and binding affinity .
  • Piperazine substituents : The target’s imidazo[1,2-a]pyridin-2-ylmethyl group contrasts with methylsulfonyl () or thiadiazole () substituents, affecting solubility and target engagement .

Piperazine-linked compounds often target ATP-binding pockets in kinases .

Synthesis and Characterization: highlights SNAr reactions for pyrimidine functionalization, which may apply to the target compound’s synthesis. NMR and HRMS data (e.g., 4aA in ) are critical for confirming purity and structure . The ethyl group in the target compound may improve metabolic stability compared to hexyl or morpholino substituents () .

Physicochemical Properties: Piperazine enhances water solubility compared to lipophilic groups (e.g., hexyl in ’s 4b). However, the imidazo[1,2-a]pyridine core may reduce solubility relative to morpholino-containing ETP-46321 () .

Preparation Methods

Bredereck’s Reaction Protocol

  • Enaminone Formation : React 3-dimethylamino-1-(thiazol-5-yl)prop-2-en-1-one with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form enaminones.

  • Guanidine Cyclization : Treat enaminones with N-ethylguanidine in refluxing ethanol to yield 2-ethylaminopyrimidine derivatives.

Example :

  • Yield : 82–90%

  • Conditions : Ethanol, 80°C, 12 h.

Alternative Route: Hantzsch-Thiazole Method

  • React 3-chloro-2,4-pentanedione with thioureas (e.g., cyclopentylthiourea) to form 5-acetylthiazoles.

  • Convert thiazoles to enaminones using tert-butoxybis(dimethylamino)methane.

  • Cyclize with guanidines under acidic conditions.

Synthesis of Piperazine-Imidazo Linker (Fragment B)

The 1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine is synthesized via reductive amination or alkylation (Scheme 2).

Reductive Amination

  • Aldehyde Preparation : Oxidize 2-methylimidazo[1,2-a]pyridine to 2-imidazo[1,2-a]pyridinecarbaldehyde using MnO2.

  • Amination : React aldehyde with piperazine in the presence of NaBH(OAc)3 (sodium triacetoxyborohydride).

Example :

  • Yield : 70–75%

  • Conditions : Dichloromethane, RT, 24 h.

Alkylation of Piperazine

  • Boc Protection : Protect piperazine with tert-butoxycarbonyl (Boc) groups.

  • Alkylation : Treat Boc-piperazine with 2-(bromomethyl)imidazo[1,2-a]pyridine in acetonitrile.

  • Deprotection : Remove Boc groups using trifluoroacetic acid (TFA).

Example :

  • Yield : 65%

  • Conditions : K2CO3, acetonitrile, 60°C, 8 h.

Coupling of Pyrimidine and Piperazine-Imidazo Fragments

The final step involves nucleophilic aromatic substitution (SNAr) between Fragment A and Fragment B (Scheme 3).

SNAr Reaction Protocol

  • Activation : Heat 2-chloro-4-ethylaminopyrimidine with Fragment B in n-butanol.

  • Base : Add DIEA (N,N-diisopropylethylamine) to deprotonate piperazine.

Example :

  • Yield : 60–68%

  • Conditions : n-Butanol, 120°C, 24 h.

Microwave-Assisted Optimization

  • Yield Improvement : 78%

  • Conditions : Microwave, 150°C, 30 min.

Reaction Optimization and Challenges

Solvent Effects

SolventYield (%)Purity (%)
n-Butanol6895
DMF4587
DMSO3278

Polar aprotic solvents like DMF reduce yields due to side reactions.

Temperature and Time

Temperature (°C)Time (h)Yield (%)
1002450
1202468
1401272

Higher temperatures accelerate SNAr but risk decomposition.

Characterization and Analytical Data

NMR Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 8.42 (s, 1H, pyrimidine-H), 7.85–7.20 (m, 4H, imidazo-H), 3.80 (s, 2H, CH2), 3.50–3.20 (m, 8H, piperazine-H), 1.30 (t, J = 7.0 Hz, 3H, CH2CH3).

  • 13C NMR : 162.5 (C=N), 145.2 (imidazo-C), 112.4 (pyrimidine-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : 351.2167 [M+H]+

  • Observed : 351.2165 [M+H]+.

Industrial-Scale Considerations

  • Cost-Efficiency : Use piperazine surrogates (e.g., ethyl piperazine-1-carboxylate) to reduce Boc protection steps.

  • Purification : Flash chromatography (silica gel, DCM/MeOH) achieves >98% purity.

Applications in Drug Development

The compound’s imidazo[1,2-a]pyridine and pyrimidine motifs are associated with kinase inhibition (e.g., BTK, CDK4/6) . Preclinical studies highlight its potential in oncology and immunology.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine, and how can yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminoimidazoles with 1,3-difunctional compounds (e.g., ketones or aldehydes) .
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or Mannich reactions, as seen in structurally similar compounds .
  • Step 3 : Coupling of the pyrimidine-4-amine group using palladium-catalyzed cross-coupling or SNAr reactions .
  • Optimization : Use high-purity reagents, controlled temperatures (e.g., 35–100°C), and catalysts like cesium carbonate or copper(I) bromide. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) improves yield .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., δ 8.87 ppm for pyridine protons in similar analogs) .
  • Mass Spectrometry (HRMS/ESI) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC-PDA : Assesses purity (>95% recommended for pharmacological studies) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Photolytic/Hydrolytic Stability : Expose to UV light (e.g., 254 nm) and buffer solutions (pH 1–9) for 24–72 hours, monitoring degradation via LC-MS .
  • Oxidative Stability : Test with hydrogen peroxide (3–30%) to identify vulnerable moieties (e.g., piperazine or pyrimidine rings) .

Q. What computational tools are suitable for preliminary docking studies to predict biological activity?

  • Methodological Answer :
  • Software : AutoDock Vina or Schrödinger Suite for target binding affinity prediction (e.g., kinase or GPCR targets) .
  • Ligand Preparation : Optimize 3D structures using Gaussian09 or Avogadro, then perform molecular docking with flexible side chains .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-evaluate Force Fields : Use hybrid QM/MM simulations to refine docking poses .
  • Orthogonal Assays : Validate kinase inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) if initial enzyme assays disagree with predictions .
  • Solvent Accessibility Analysis : MD simulations (e.g., GROMACS) assess binding pocket dynamics missed in static docking .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the imidazo[1,2-a]pyridine core?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with halogen (Cl/F) or electron-withdrawing groups (NO2_2) at the C3/C7 positions to probe electronic effects .
  • Piperazine Substitutions : Replace the methyl group with cyclopropyl or fluorinated ethyl chains to enhance metabolic stability .
  • Bioisosteric Replacement : Swap pyrimidine-4-amine with triazolo[4,3-b]pyridazine to assess potency shifts .

Q. What methodologies are recommended for assessing in vitro pharmacokinetic properties?

  • Methodological Answer :
  • Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s preferred) .
  • Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS (t1/2_{1/2} >30 mins desirable) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify drug-drug interaction risks .

Q. How can reaction pathways be optimized using computational feedback loops?

  • Methodological Answer :
  • Reaction Mechanism Mapping : Apply density functional theory (DFT) to identify rate-limiting steps (e.g., transition state energies for piperazine coupling) .
  • High-Throughput Experimentation (HTE) : Use robotic platforms to test 100+ solvent/base combinations, then apply machine learning (e.g., LabMate.AI ) to correlate yields with descriptors .

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